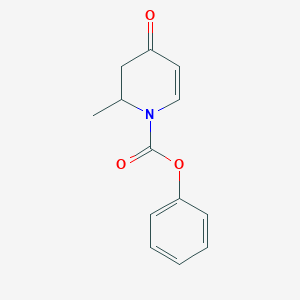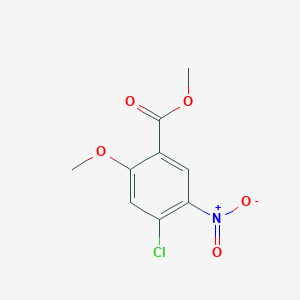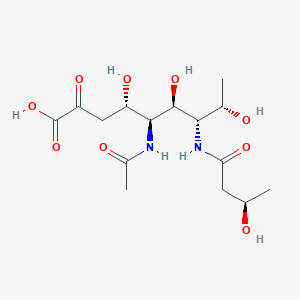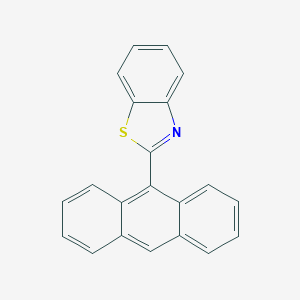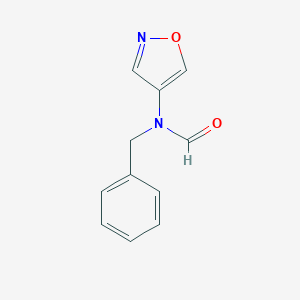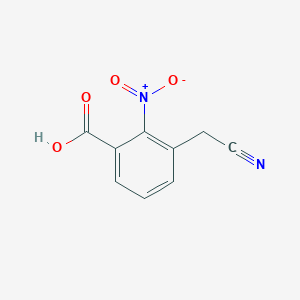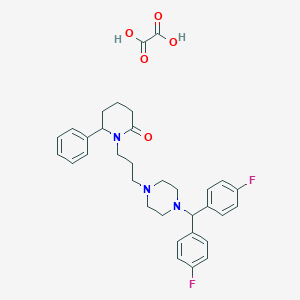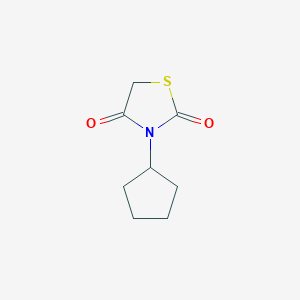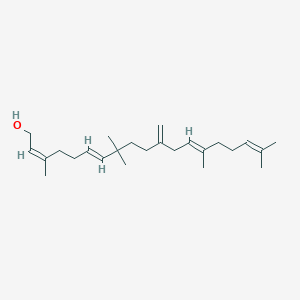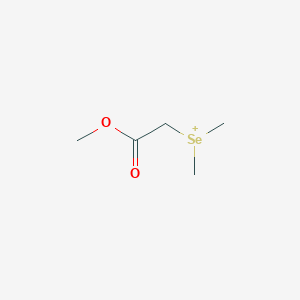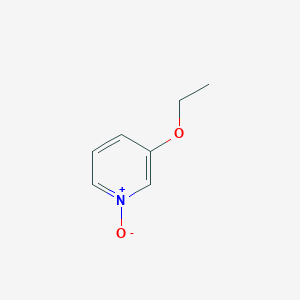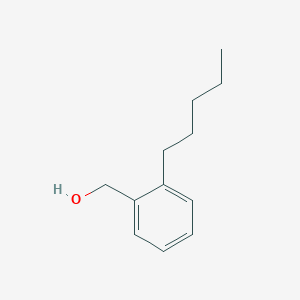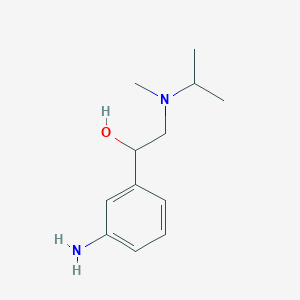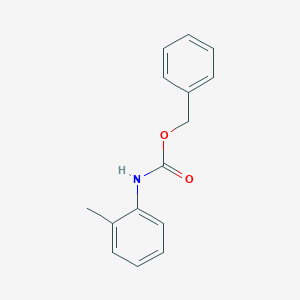
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Carbaryl, which is a widely used insecticide. However,
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have toxic effects on the nervous system, liver, and kidneys. It has also been linked to developmental and reproductive toxicity. Exposure to Carbaryl can cause symptoms such as nausea, vomiting, headaches, and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It has been extensively studied for its toxic effects on the nervous system, making it a useful tool for research in neurology and toxicology. However, due to its potential toxicity, caution must be taken when handling Carbaryl, and appropriate safety measures must be implemented to minimize exposure.
Orientations Futures
There are several areas of research that could benefit from further study of Carbaryl. One potential area of research is the development of safer and more effective insecticides that do not have the toxic effects associated with Carbaryl. Another area of research is the development of new treatments for neurological disorders that target the same enzyme inhibited by Carbaryl. Additionally, further research could be done to better understand the mechanisms of toxicity of Carbaryl and to develop strategies for minimizing its harmful effects on human health and the environment.
Conclusion:
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound that has been extensively studied for its potential applications in various fields. While it is primarily known as an insecticide, Carbaryl has also been studied for its effects on the nervous system and its potential applications in material science. Further research is needed to fully understand the potential benefits and risks associated with Carbaryl and to develop safer and more effective alternatives.
Méthodes De Synthèse
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) can be synthesized through the reaction of phenyl methylamine with methyl isocyanate. This reaction results in the formation of Carbaryl, which is the commercial name for Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI).
Applications De Recherche Scientifique
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, Carbaryl is used as an insecticide to control pests such as mites, ticks, and beetles. It is also used in the treatment of head lice and scabies. In material science, Carbaryl is used as a curing agent for epoxy resins.
Propriétés
Numéro CAS |
108714-89-2 |
|---|---|
Nom du produit |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
benzyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
XHJLADWDZOROLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Solubilité |
23.7 [ug/mL] |
Synonymes |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



